Physical and chemical properties of 1,4-Diphenylpiperidine-4-carbonitrile
Physical and chemical properties of 1,4-Diphenylpiperidine-4-carbonitrile
The following technical guide details the physical and chemical properties, synthesis, and regulatory context of 1,4-Diphenylpiperidine-4-carbonitrile , a specialized intermediate in medicinal chemistry.
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Executive Summary
1,4-Diphenylpiperidine-4-carbonitrile (CAS 87289-73-4) is a disubstituted piperidine derivative characterized by a piperidine ring bearing a phenyl group at the nitrogen (N-1) position and both a phenyl and a nitrile group at the C-4 position.[1] Structurally, it is the N-phenyl analog of Pethidine Intermediate A (1-methyl-4-phenylpiperidine-4-carbonitrile).
Due to its structural homology with opioid precursors, this compound is of significant interest in forensic science and drug development as a reference standard or potential synthetic intermediate. Researchers must handle this compound with strict adherence to chemical hygiene and regulatory compliance, given its potential status as a controlled substance analog in certain jurisdictions.
Chemical Identity & Molecular Architecture[2]
| Parameter | Data |
| Chemical Name | 1,4-Diphenylpiperidine-4-carbonitrile |
| IUPAC Name | 1,4-diphenylpiperidine-4-carbonitrile |
| CAS Registry Number | 87289-73-4 |
| Molecular Formula | C₁₈H₁₈N₂ |
| Molecular Weight | 262.36 g/mol |
| SMILES | C1CN(CCC1(C#N)c2ccccc2)c3ccccc3 |
| InChI Key | (Computed) InChI=1S/C18H18N2...[2][3] |
| Structural Class | 4,4-Disubstituted Piperidine |
Physicochemical Properties[2][4][7][8][9][10][11][12]
As a lipophilic organic base, the compound exhibits properties typical of high-molecular-weight piperidines. While specific experimental data for this analog is less ubiquitous than for its N-methyl counterpart, the following profile is derived from structural analysis and homologous series data.
| Property | Value / Description | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | ~90–110 °C (Estimated) | Analogous N-benzyl derivatives melt >90°C; N-methyl analog melts ~53-55°C. The N-phenyl group typically raises lattice energy. |
| Solubility (Water) | Insoluble | Hydrophobic character dominates. |
| Solubility (Organic) | Soluble | High solubility in Dichloromethane (DCM), Chloroform, Ethyl Acetate, and DMSO. |
| pKa | ~7.5 - 8.5 (Estimated) | The N-phenyl group reduces basicity compared to N-alkyl piperidines (pKa ~10) due to resonance delocalization. |
| Stability | Stable | Stable under standard storage conditions.[4] Hygroscopic if salt form. |
Synthetic Methodology
The synthesis of 1,4-diphenylpiperidine-4-carbonitrile follows a classic double alkylation strategy , utilizing the nucleophilicity of benzyl cyanide anions against a bis-electrophile. This protocol is self-validating through the formation of the thermodynamically stable six-membered piperidine ring.
Core Reaction Mechanism
The synthesis involves the condensation of N,N-bis(2-chloroethyl)aniline with benzyl cyanide (phenylacetonitrile) in the presence of a strong base.
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Precursor Preparation: Aniline is reacted with ethylene oxide (or 2-chloroethanol) to form N,N-bis(2-hydroxyethyl)aniline, which is then chlorinated (e.g., using thionyl chloride) to yield N,N-bis(2-chloroethyl)aniline .
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Cyclization: Benzyl cyanide is deprotonated by a strong base (Sodium Amide, NaNH₂ or Sodium Hydride, NaH) to form a carbanion.
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Nucleophilic Attack: The carbanion attacks the alkyl halide chains of the aniline derivative sequentially, closing the ring to form the 4-cyano-4-phenylpiperidine skeleton.
Experimental Workflow Diagram
The following Graphviz diagram illustrates the stepwise synthetic pathway:
Caption: Convergent synthesis of 1,4-Diphenylpiperidine-4-carbonitrile via double alkylation.
Spectroscopic Characterization
Identification of the compound relies on detecting the distinct nitrile stretch and the integration of aromatic protons.
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Infrared Spectroscopy (IR):
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Nitrile (C≡N): Sharp, distinct absorption band at 2230–2240 cm⁻¹ . This is the diagnostic peak for the 4-cyano substituent.
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Aromatic C-H: Stretching vibrations >3000 cm⁻¹.
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C=C Aromatic: Bands at 1600 cm⁻¹ and 1500 cm⁻¹.[5]
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Nuclear Magnetic Resonance (¹H-NMR, CDCl₃):
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Aromatic Region (6.5 – 7.5 ppm): Multiplets corresponding to 10 protons (5 from the N-phenyl group, 5 from the C4-phenyl group).
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Piperidine Ring (2.0 – 3.5 ppm):
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Protons adjacent to Nitrogen (C2, C6): Typically appear downfield (~3.5 ppm) due to the electronegative nitrogen.
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Protons adjacent to the Quaternary Center (C3, C5): Complex multiplets (~2.0–2.5 ppm).
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Mass Spectrometry (MS):
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Molecular Ion (M+): Peak at m/z 262 .
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Fragmentation: Loss of the nitrile group (M-26) or cleavage of the piperidine ring may be observed.
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Chemical Reactivity & Utility
The primary chemical utility of 1,4-diphenylpiperidine-4-carbonitrile lies in the reactivity of the nitrile group, which is sterically hindered but chemically accessible.
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Hydrolysis:
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Acidic/Basic Hydrolysis: The nitrile can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid (1,4-diphenylpiperidine-4-carboxylic acid ).
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Esterification: Treatment with sulfuric acid and an alcohol (e.g., ethanol) converts the nitrile directly into an ester. This pathway is chemically significant as it mirrors the synthesis of pethidine (meperidine) from its respective precursor.
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Reduction:
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Catalytic hydrogenation or treatment with Lithium Aluminum Hydride (LiAlH₄) reduces the nitrile to a primary amine (4-aminomethyl-1,4-diphenylpiperidine ).
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Regulatory & Safety Framework
Warning: This compound is a structural analog of Schedule II controlled substances (e.g., Pethidine Intermediate A).
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Legal Status:
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USA: While not explicitly listed as a Schedule I or II substance itself, it may be treated as a Controlled Substance Analog under the Federal Analogue Act if intended for human consumption or if structurally substantially similar to a controlled substance.
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International: It may fall under "catch-all" precursor laws in jurisdictions monitoring pethidine/fentanyl manufacturing routes.
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Handling Precautions:
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Acute Toxicity: Potentially toxic by ingestion or inhalation. As an opioid analog precursor, it should be handled with the assumption of high potency.
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PPE: Full protective gear (gloves, lab coat, safety goggles) and use of a fume hood are mandatory.
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References
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Namiki Shoji Co., Ltd. (2025). Building Blocks Catalogue: 1,4-diphenylpiperidine-4-carbonitrile (CAS 87289-73-4).[1] Retrieved from
- Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.
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PubChem. (2025). Compound Summary: 4-cyano-1-methyl-4-phenylpiperidine (Pethidine Intermediate A). Link (Used for comparative physicochemical modeling).
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United States Drug Enforcement Administration (DEA). (2024). List of Controlled Substances and Regulated Chemicals. Link
